1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one
Overview
Description
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one (TFM-IND) is a synthetic molecule that has been studied for its potential therapeutic applications in various fields of research. It is a bioactive molecule with several biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant effects. TFM-IND has been used in a variety of in vivo and in vitro studies to explore its potential therapeutic effects.
Scientific Research Applications
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been studied for its potential therapeutic applications in various fields of research. In vivo studies have shown that 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has anti-inflammatory, anti-cancer, and anti-oxidant effects. In vitro studies have been conducted to evaluate the effects of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one on cell proliferation, apoptosis, and angiogenesis.
Mechanism Of Action
The mechanism of action of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is still under investigation. However, it is believed that 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one exerts its anti-inflammatory, anti-cancer, and anti-oxidant effects by targeting multiple pathways, such as the NF-κB pathway, the JAK-STAT pathway, and the MAPK pathway.
Biological Activity
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects in in vivo and in vitro studies. It has also been shown to inhibit the growth of a variety of cancer cell lines, such as breast, colon, and lung cancer cell lines. Additionally, 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to have anti-angiogenic effects in vitro, suggesting that it may be useful in the treatment of certain types of cancers.
Biochemical And Physiological Effects
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one inhibits the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to inhibit the activity of multiple enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs).
Advantages And Limitations For Lab Experiments
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, it has been shown to have a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant effects. However, there are some limitations to using 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one for laboratory experiments. For example, the mechanism of action of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is still under investigation and further research is needed to fully understand its pharmacodynamics. Additionally, 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is a relatively new compound and there is limited data available on its safety and toxicity.
Future Directions
The potential future directions for 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one include further research on its mechanism of action, pharmacodynamics, and safety and toxicity. Additionally, further research is needed to evaluate the potential therapeutic applications of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to explore the potential of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one as an anti-angiogenic agent. Finally, further research is needed to evaluate the potential of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one as a drug delivery system.
properties
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGMRVPXUBHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032019 | |
Record name | HT-2157 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one | |
CAS RN |
303149-14-6, 1000273-87-9 | |
Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HT-2157, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HT-2157 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HT-2157, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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